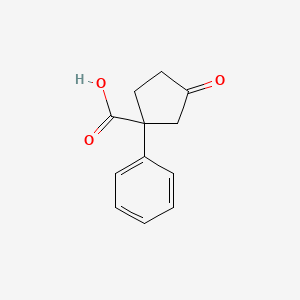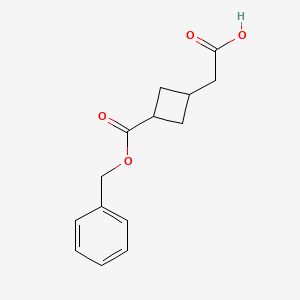
cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid: is an organic compound that features a cyclobutane ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a benzylation reaction using benzyl chloroformate as the reagent.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction involving the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the cyclobutane ring or the benzyloxycarbonyl group, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring or benzyloxycarbonyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
- cis-2-(3-Methoxycarbonylcyclobutyl)acetic acid
- cis-2-(3-Ethoxycarbonylcyclobutyl)acetic acid
- cis-2-(3-Propoxycarbonylcyclobutyl)acetic acid
Comparison: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-(3-phenylmethoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)8-11-6-12(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) |
Clé InChI |
NCIWUPFYZYEQEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


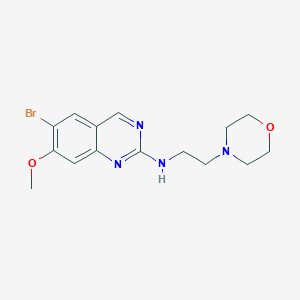
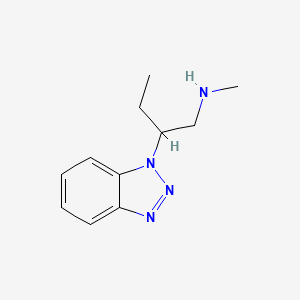
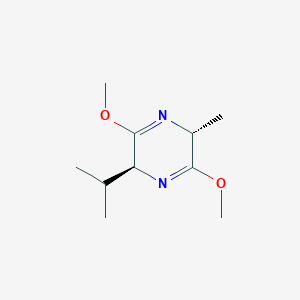
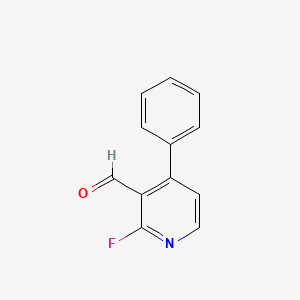
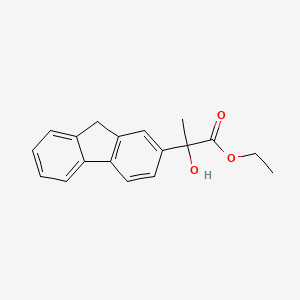
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
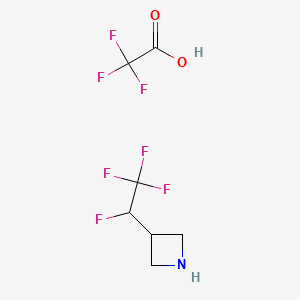
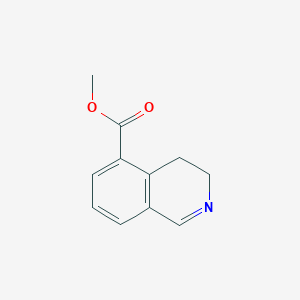
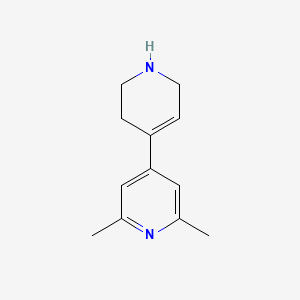
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
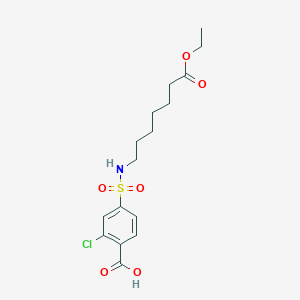
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
